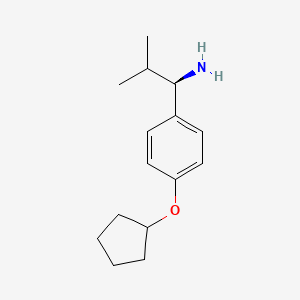
(1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl: is a chemical compound that features a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a phenyl ring followed by the introduction of the ethane-1,2-diamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The presence of halogens on the phenyl ring makes it susceptible to nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
Chemistry: In chemistry, (1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a model compound for understanding the effects of halogenated phenyl rings in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of advanced polymers and coatings.
作用機序
The mechanism of action of (1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens can enhance its binding affinity and selectivity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
類似化合物との比較
- (1R)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol
- 1-(2-chloro-6-fluorophenyl)ethan-1-ol
Comparison: Compared to similar compounds, (1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl stands out due to its unique combination of chlorine and fluorine atoms on the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in different scientific fields.
特性
分子式 |
C8H12Cl3FN2 |
|---|---|
分子量 |
261.5 g/mol |
IUPAC名 |
(1S)-1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10ClFN2.2ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H/t7-;;/m1../s1 |
InChIキー |
IRUIKGHUYQYIOP-XCUBXKJBSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](CN)N)F.Cl.Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)N)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)

![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)


![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)

![1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15234717.png)

